molecular formula C26H34N6O10 B13713174 Pomalidomide-PEG5-Azide

Pomalidomide-PEG5-Azide

Cat. No.: B13713174
M. Wt: 590.6 g/mol
InChI Key: TZOHJKYEXIATGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pomalidomide-PEG5-Azide is a compound that combines pomalidomide, a derivative of thalidomide, with a polyethylene glycol (PEG) linker and an azide functional group. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). The azide group allows for click chemistry reactions, making it a versatile tool in chemical biology and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide-PEG5-Azide typically involves the conjugation of pomalidomide with a PEG linker that terminates in an azide group. The process begins with the activation of pomalidomide, followed by the attachment of the PEG linker through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis platforms and stringent quality control measures to ensure consistency and reproducibility .

Mechanism of Action

Pomalidomide-PEG5-Azide exerts its effects through the recruitment of cereblon, a component of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of target proteins. The PEG linker and azide group facilitate the conjugation of pomalidomide to other molecules, enhancing its versatility and effectiveness in targeted protein degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pomalidomide-PEG5-Azide is unique due to its optimal PEG linker length, which balances flexibility and solubility, and its azide functional group, which enables efficient click chemistry reactions. This combination makes it a highly versatile and valuable tool in chemical biology and medicinal chemistry .

Properties

Molecular Formula

C26H34N6O10

Molecular Weight

590.6 g/mol

IUPAC Name

3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide

InChI

InChI=1S/C26H34N6O10/c27-31-28-7-9-39-11-13-41-15-17-42-16-14-40-12-10-38-8-6-22(34)29-19-3-1-2-18-23(19)26(37)32(25(18)36)20-4-5-21(33)30-24(20)35/h1-3,20H,4-17H2,(H,29,34)(H,30,33,35)

InChI Key

TZOHJKYEXIATGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCOCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.